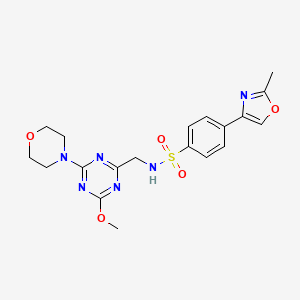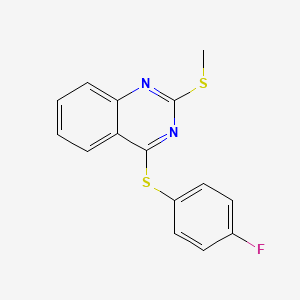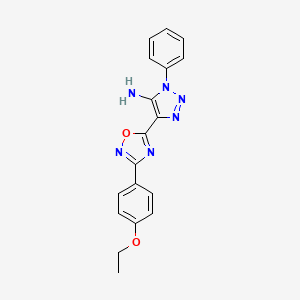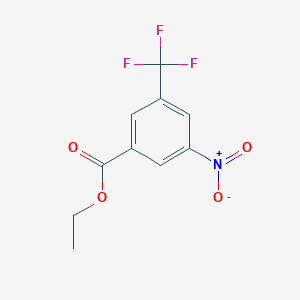
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N6O5S and its molecular weight is 446.48. The purity is usually 95%.
BenchChem offers high-quality N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant and Enzyme Inhibition Properties
Compounds incorporating 1,3,5-triazine moieties, similar in structure to the query chemical, have been studied for their antioxidant properties and ability to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are linked with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. The benzenesulfonamides showing these properties suggest potential research applications in studying neurodegenerative and skin conditions (Lolak et al., 2020).
Antimicrobial Activities
Triazine derivatives, through modification and incorporation of different functional groups, exhibit antimicrobial activities. Research into novel 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones and primary amines, including morpholine, has shown good to moderate activity against various microorganisms. This underscores the potential for developing new antimicrobial agents based on the structural framework similar to the query compound (Bektaş et al., 2007).
Inhibition of Carbonic Anhydrase IX
Ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been evaluated as inhibitors of human carbonic anhydrase IX, a target for anticancer therapy. These compounds, by interacting with the enzyme, could serve as a basis for the development of new anticancer agents. Their research applications might include studying cancer cell metabolism and designing drugs to inhibit tumor growth (Lolak et al., 2019).
Adsorption and Desorption in Soil
The adsorption and desorption characteristics of triasulfuron, a compound with similarities to the query chemical, have been examined in soil environments. Understanding these processes is crucial for assessing the environmental impact of such chemicals, especially their mobility, degradation, and potential accumulation in the ecosystem (Pusino et al., 2003).
Biological Activity and Selectivity
Research on the metabolism of herbicides like chlorsulfuron in plants has highlighted the biological basis for the selectivity of these compounds. Crops capable of metabolizing such herbicides into inactive products exhibit tolerance, contrasting with the sensitivity of broadleaf plants. This research application is pivotal for developing selective herbicides that minimize crop damage while effectively controlling weeds (Sweetser et al., 1982).
特性
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O5S/c1-13-21-16(12-30-13)14-3-5-15(6-4-14)31(26,27)20-11-17-22-18(24-19(23-17)28-2)25-7-9-29-10-8-25/h3-6,12,20H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPCUDFIVDYLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=NC(=N3)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2872654.png)
![3'-(4-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2872655.png)
![2-Chloro-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]acetamide](/img/structure/B2872656.png)
![N'-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride](/img/structure/B2872657.png)



![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2872662.png)



![[3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2872672.png)
![3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2872673.png)
